N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-13-8-9-14(15(10-13)18(20)21)17-16(19)11-4-6-12(22-2)7-5-11/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVFJXHRSNVSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 4-ethoxy-2-nitroaniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-ethoxy-2-aminophenyl-4-methoxybenzamide.
Reduction: Formation of 4-ethoxy-2-aminophenyl-4-methoxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Research has indicated that compounds with similar structural characteristics to N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide exhibit promising anticancer activities. For instance, derivatives of nitrophenyl compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. A notable study demonstrated that certain nitro-substituted benzamides could effectively inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar properties .
1.2 Anti-inflammatory Effects
Compounds with a similar functional group arrangement have shown potential as anti-inflammatory agents. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. For example, the selective COX-2 inhibitors have been linked to reduced inflammation and pain management in clinical settings . The structural features of this compound may allow it to engage in similar interactions.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various nitrophenyl derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited cell viability in breast and lung cancer cell lines at concentrations as low as 10 µM, demonstrating their potential as therapeutic agents against cancer .
Case Study 2: Agricultural Application Trials
In agricultural trials, a related compound was tested for its fungicidal efficacy against powdery mildew in cucumbers. The results showed a reduction in disease incidence by over 60% when applied at recommended rates, suggesting that this compound could be developed into an effective crop protection agent .
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Crystallographic and Substituent Analysis
The closest structural analog, 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) , shares a similar nitro-substituted phenyl backbone but replaces the ethoxy group with a bromine atom. Key differences include:
- Bond angles and lengths : The nitro group in 4MNB exhibits a dihedral angle of 5.5° with the benzene ring, while the methoxy group adopts a near-planar conformation (1.8° deviation) . Comparable geometry is expected for the ethoxy substituent in the target compound, though steric effects may differ.
Table 1: Structural Parameters of N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide and Analogues
Functional Group Modifications
- N-(tert-butyl)-4-methoxybenzamide (42) : Replacing the nitro-ethoxy phenyl group with a tert-butyl amine significantly alters solubility and steric bulk. The tert-butyl group enhances lipophilicity, whereas the nitro and ethoxy groups in the target compound may improve π-π stacking in biological targets .
- N-(4-bromo-1H-indazol-7-yl)-4-methoxybenzamide : The indazole ring introduces hydrogen-bonding capacity, contrasting with the nitro group’s electron-withdrawing effects in the target compound .
Physicochemical and Stability Comparisons
pH-Dependent Stability
The phosphoramide bond in N-(6-aminohexyl)-4-methoxybenzamide conjugates demonstrates pH-sensitive hydrolysis, with ≤20% degradation at pH 6.0 but rapid cleavage at pH 4.5 . This suggests that the target compound’s amide bond may exhibit similar lability in acidic environments, impacting its pharmacokinetic profile.
Enzyme Interaction and Docking Studies
- Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) : Exhibits strong docking scores (−9.65 kcal/mol) with EGFR tyrosine kinase domain (1M17), attributed to the 4-methoxybenzamide group’s ability to occupy hydrophobic pockets . The target compound’s ethoxy-nitro phenyl group may enhance π-cation interactions with similar targets.
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent studies.
Chemical Structure
The molecular formula of this compound is . The compound features a nitrophenyl moiety, which is crucial for its biological activity, and a methoxy group that influences its pharmacokinetic properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of nitrobenzamide compounds, including this compound, exhibit potent antimicrobial properties. The nitro group is believed to play a pivotal role in the inhibition of bacterial growth by interfering with microbial DNA synthesis.
Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 16 | Moderate against E. coli |
| Other Nitrobenzamides | Varies | Range from low to high |
2. Anti-inflammatory Properties
This compound has been shown to inhibit various inflammatory mediators. It acts as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response. The presence of the nitro group enhances its interaction with heme-containing enzymes, leading to effective inhibition.
3. Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the aromatic rings and functional groups can significantly influence its potency and selectivity.
Key Findings:
- The methoxy group enhances lipophilicity, improving cell membrane permeability.
- The nitro group is critical for biological activity, as it participates in electron-withdrawing effects that enhance binding affinity to target enzymes.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Assay : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed significant antibacterial activity with minimal cytotoxicity towards human cells.
- Anti-inflammatory Model : In vivo studies using animal models demonstrated a reduction in inflammation markers following treatment with this compound, suggesting potential therapeutic use in inflammatory diseases.
- Cancer Cell Lines : Tests on breast cancer cell lines revealed that the compound inhibited cell proliferation significantly at low concentrations, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-methoxybenzoic acid with 4-ethoxy-2-nitroaniline using carbodiimide-based reagents. Key steps include:
- Coupling Agents : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid .
- Solvent and Temperature : Reactions are conducted in anhydrous dichloromethane or DMF at 0–25°C to minimize side reactions .
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 60–75%, depending on reagent purity and stoichiometry .
Q. How can X-ray crystallography be employed to determine the structural features of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation:
- Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or acetonitrile .
- Key Parameters : The crystal structure (e.g., CCDC entry in ) reveals planar benzamide moieties, dihedral angles between aromatic rings (~45°), and intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and nitro group vibrations (~1520 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 345.1) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields or impurities in the synthesis?
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), temperature (−50°C to 25°C), and catalyst loading (DMAP at 5–20 mol%) .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted aniline or hydrolyzed intermediates) and adjust protecting groups or coupling agents accordingly .
Q. How do structural modifications (e.g., nitro group position, ethoxy substitution) influence biological activity?
- Comparative SAR Studies : Substitute the nitro group (e.g., 2-nitro vs. 3-nitro isomers) and test in enzymatic assays (e.g., kinase inhibition). For example, shows that 4-methoxybenzamide derivatives with para-nitro groups exhibit enhanced binding to hydrophobic enzyme pockets .
- Ethoxy vs. Methoxy : Replace ethoxy with methoxy () to evaluate solubility and metabolic stability via logP measurements and microsomal assays .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Q. What strategies are recommended for resolving discrepancies in reported bioactivity data across similar compounds?
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .
- Meta-Analysis : Cross-reference PubChem BioActivity data () with in-house results to identify outliers caused by assay variability (e.g., cell line differences) .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| DCC/DMAP in DCM | 0°C, 12 hr | 65 | >95% | |
| EDCI/HOBt in DMF | 25°C, 6 hr | 72 | 98% |
Q. Table 2. Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P | |
| Bond Length (C=O) | 1.224 Å | |
| Dihedral Angle (Ar–Ar) | 43.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
